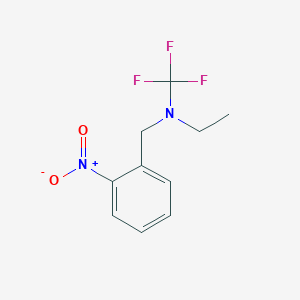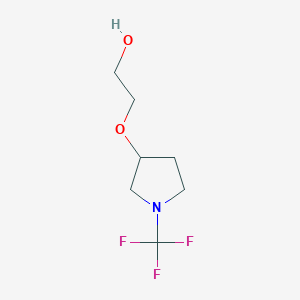![molecular formula C10H17ClN2O B13951691 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both an aminomethyl group and a chloroethanone moiety in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone typically involves the formation of the spirocyclic core followed by functionalization of the aminomethyl and chloroethanone groups. One common method involves the reaction of a suitable azaspiro compound with a chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The aminomethyl group can be oxidized to form imines or reduced to form secondary amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce secondary amines.
Scientific Research Applications
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential as a ligand in receptor binding assays and enzyme inhibition studies.
Industrial Chemistry: It serves as a building block for the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloroethanone moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Aminomethyl)-6-oxidanylidene-5-oxa-7-azaspiro[3.4]octan-7-yl)ethyl: This compound shares a similar spirocyclic core but differs in the functional groups attached.
2-(6-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Another spirocyclic compound with different substituents, used in PROTAC® development.
Uniqueness
1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17ClN2O |
|---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H17ClN2O/c11-5-9(14)13-2-1-10(7-13)3-8(4-10)6-12/h8H,1-7,12H2 |
InChI Key |
IJPVBXSPQICEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CN)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
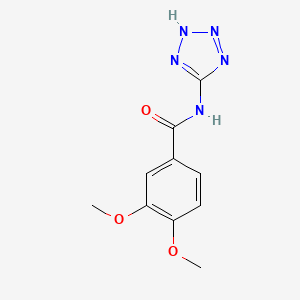
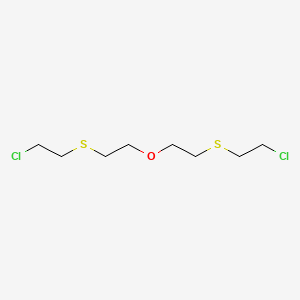
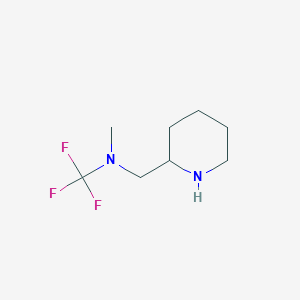

![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)

![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

